![molecular formula C7H5FN2O3 B3104579 2-Fluoro-6-nitrobenzamide CAS No. 148857-97-0](/img/structure/B3104579.png)
2-Fluoro-6-nitrobenzamide
Overview
Description
2-Fluoro-6-nitrobenzamide is a chemical compound with the molecular formula C7H5FN2O3 . It has a molecular weight of 184.13 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5FN2O3/c8-4-2-1-3-5 (10 (12)13)6 (4)7 (9)11/h1-3H, (H2,9,11)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid compound .Scientific Research Applications
Synthesis and Chemical Properties :
- Xu, Xu, and Zhu (2013) developed a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide, a compound closely related to 2-Fluoro-6-nitrobenzamide, highlighting the potential of these compounds in organic synthesis and chemical research (Xu, Xu, & Zhu, 2013).
Antitumor and Cytostatic Activities :
- Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole with various substituents, including fluoro, and found these compounds to exert cytostatic activities against various malignant human cell lines, indicating their potential in cancer research (Racané et al., 2006).
- Stojković et al. (2006) investigated the antitumor activity of fluoro-substituted benzothiazole hydrochloride salts in vitro and in vivo, revealing significant antitumor effects, which suggests the potential application of fluoro-substituted compounds in cancer treatment (Stojković et al., 2006).
Medical Imaging :
- Shiue et al. (1997) synthesized nitro- and fluorobenzamides, including N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, demonstrating their high affinity to sigma receptors. These compounds were evaluated as potential ligands for positron emission tomography (PET) imaging of sigma receptors, indicating their use in neuroimaging and diagnostics (Shiue et al., 1997).
Sensor Development and Material Sciences :
- Phukan, Goswami, and Baruah (2015) explored the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers, finding that these emissions are selectively reduced upon interaction with certain metal ions. This property could be exploited in the development of sensors or in material science research (Phukan, Goswami, & Baruah, 2015).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-6-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYBIMSVHDXMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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